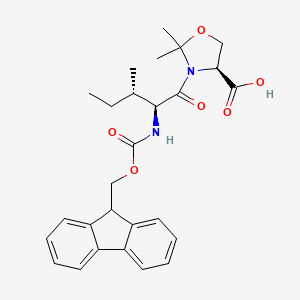

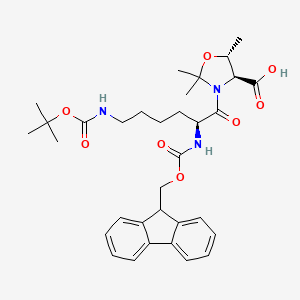

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

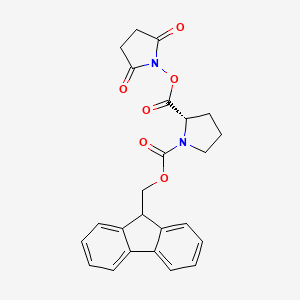

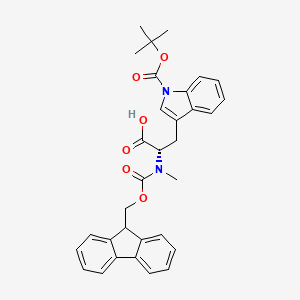

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH (FISP) is a novel synthetic peptide that has been developed to provide a versatile and easy-to-use alternative to natural peptides for use in scientific research. FISP is a synthetic peptide that is composed of three amino acids: Fmoc-Ile-Ser (Psi(Me,Me)pro)-OH. FISP is a cyclic peptide with a unique structure that enables it to exhibit a variety of biological activities. FISP has been used in a variety of research applications, including drug discovery, biochemistry, and protein engineering.

Scientific Research Applications

Peptide Synthesis and Modification

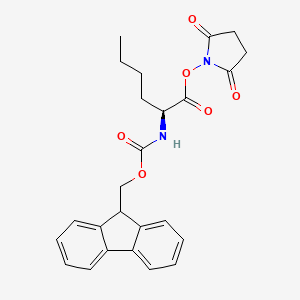

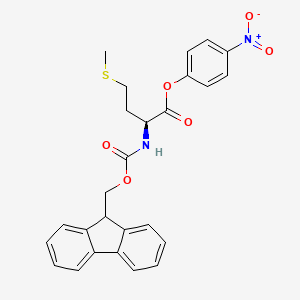

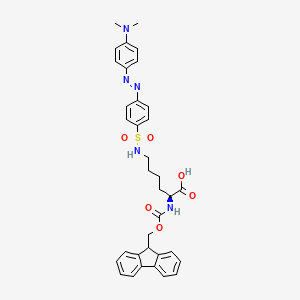

Fmoc-protected amino acids, such as "Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH", are commonly used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific biological functions. These compounds allow for the sequential addition of amino acids to a growing peptide chain in a controlled manner, where the Fmoc group (9-fluorenylmethoxycarbonyl) protects the amino group during synthesis to prevent unwanted reactions. For example, studies have developed efficient synthesis methods for phosphorylated peptides, demonstrating the utility of Fmoc-protected phosphoamino acids in creating peptides that mimic phosphorylated proteins, crucial for understanding protein function and signaling in cells (White, 2001).

Material Science and Nanotechnology Applications

Fmoc derivatives, including those similar to "Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH", have been explored for their self-assembling properties. These molecules can form a variety of nanostructures under different conditions, such as spheres, rods, and flower-like morphologies. Such properties are of interest in material science and nanotechnology for creating novel materials with specific functions. The controlled morphological changes of these self-assembled structures suggest potential applications in designing new materials with tunable properties (Kshtriya, Koshti, & Gour, 2021).

Biochemical Studies and Enzyme Substrate Design

Fmoc-protected amino acids and peptides are also used in biochemical studies to investigate enzyme substrates and inhibitors. By synthesizing peptides that mimic the natural substrates of enzymes, researchers can study enzyme specificity, mechanism, and potential inhibition strategies. This approach is critical for understanding biochemical pathways and designing inhibitors that could serve as therapeutic agents. For instance, phosphorylated peptides have been synthesized to study the substrate specificity of protein tyrosine phosphatases, shedding light on the molecular basis of enzyme action and regulation (Paquet, 2009).

properties

IUPAC Name |

(4S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-5-16(2)23(24(30)29-22(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,5,14-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHJSWOIIDYVSO-GMWOSMDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

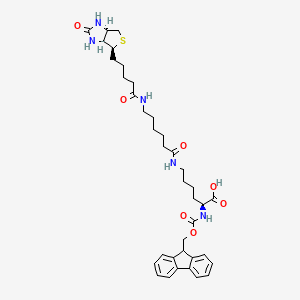

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)